3-(2-Chlorophenyl)-1,4-dimethyl-1H-pyrazol-5-amine
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Overview
Description
3-(2-Chlorophenyl)-1,4-dimethyl-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family It features a pyrazole ring substituted with a 2-chlorophenyl group at the 3-position, and two methyl groups at the 1- and 4-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-1,4-dimethyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can be used to form the pyrazole ring.
Substitution with 2-chlorophenyl group: The 2-chlorophenyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.
Methylation: The final step involves the methylation of the pyrazole ring at the 1- and 4-positions using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of safer and more cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2-Chlorophenyl)-1,4-dimethyl-1H-pyrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Material Science: The compound is studied for its potential use in organic electronics and as a building block for the synthesis of novel materials.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For instance, it may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine: Similar structure but with only one methyl group.
3-(2-Chlorophenyl)-1,4-dimethyl-1H-pyrazol-5-ol: Similar structure but with a hydroxyl group instead of an amine.
3-(2-Chlorophenyl)-1,4-dimethyl-1H-pyrazol-5-thiol: Similar structure but with a thiol group instead of an amine.
Uniqueness
3-(2-Chlorophenyl)-1,4-dimethyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chlorophenyl group and the two methyl groups at the 1- and 4-positions contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H12ClN3 |
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Molecular Weight |
221.68 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H12ClN3/c1-7-10(14-15(2)11(7)13)8-5-3-4-6-9(8)12/h3-6H,13H2,1-2H3 |
InChI Key |
ONPJEDKXHUMFRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=CC=C2Cl)C)N |
Origin of Product |
United States |
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